molecular formula C15H21NO2S B8377740 O-(2-Tert-butyl-4-formyl-5-methylphenyl) dimethylthiocarbamate

O-(2-Tert-butyl-4-formyl-5-methylphenyl) dimethylthiocarbamate

Cat. No. B8377740
M. Wt: 279.4 g/mol
InChI Key: FHAJBZHRPJSKBP-UHFFFAOYSA-N
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Patent
US06380400B1

Procedure details

To a solution of 5-tert-butyl-4-hydroxy-2-methylbenzaldehyde (33.7 Kg, 162 mol correcting for a GC purity of 92.5%) in water (60 L) and THF (45 L) under a nitrogen atmosphere was added potassium hydroxide (5.0 Kg of a 45% aqueous solution) to adjust the pH of the solution to pH 12. The resulting solution was stirred at 10-19° C. while a solution of dimethylthiocarbamoyl chloride (28.7 Kg) in THF (36 L) was added over a 2.5 hour period with simultaneous addition of 45% KOH (22.2 Kg) in order to hold the pH of the reaction mixture between 11.8 and 12.1. The vessel containing the dimethylthiocarbamoyl-THF solution was rinsed with THF (5 L) and the rinse combined with the whole. Additional 45% KOH (3.8 Kg) was added to the mixture over a 2 hour period at 15-19° C. in order to maintain a basic pH in the range 11.7-11.8. Stirring at 18-19° C. was continued for another 70 minutes. Ethyl acetate (45 Kg) and heptane (34 Kg) were added to the reaction mixture. Phase separation was assisted by the addition of NaCl (22 Kg) in water (60 L). After separation the aqueous layer was extracted with a solution of ethyl acetate (23 Kg) and heptane (17 Kg). The combined organic layers were diluted with ethyl acetate (50 Kg) and extracted with 10% KOH (2×35 L) followed by 10% aqueous sodium chloride solution (2×33 Kg). The organic product solution was concentrated to a volume of approximately 45 L. This was treated with 45% KOH (50 gm) and diluted with methanol (40 L) and the resulting solution cooled to 43° C. Water (7 L) was added over 15 to 30 minutes while maintaining the temperature between 40 and 45° C. The solution was cooled slowly with addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester seed crystals. Crystallization began at 40° C. The mixture was stirred and cooled over several hours to 2° C. The mixture was filtered and the solid washed with a solution of methanol (25 L) and water (6 L) followed by water (20 L) and vacuum dried at 40-45° C. overnight until the water content was 0.03%. This gave dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester (3a): 34.8 Kg (125 mol, 77%): mp: 79.5-81° C.; Assay (HPLC): 100.0 area %; ROI: 0.03%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.7 kg
Type
reactant
Reaction Step Two
Name
Quantity
36 L
Type
solvent
Reaction Step Two
Name
Quantity
22.2 kg
Type
reactant
Reaction Step Three
[Compound]
Name
dimethylthiocarbamoyl-THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
45 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([OH:14])=[CH:7][C:8]([CH3:13])=[C:9]([CH:12]=1)[CH:10]=[O:11])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[CH3:17][N:18]([CH3:22])[C:19](Cl)=[S:20]>O.C1COCC1>[C:1]([C:5]1[CH:12]=[C:9]([CH:10]=[O:11])[C:8]([CH3:13])=[CH:7][C:6]=1[O:14][C:19](=[S:20])[N:18]([CH3:22])[CH3:17])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O
Step Two
Name
Quantity
28.7 kg
Type
reactant
Smiles
CN(C(=S)Cl)C
Name
Quantity
36 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
22.2 kg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
dimethylthiocarbamoyl-THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
60 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
Stirring at 18-19° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was rinsed with THF (5 L)
ADDITION
Type
ADDITION
Details
Additional 45% KOH (3.8 Kg) was added to the mixture over a 2 hour period at 15-19° C. in order
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a basic pH in the range 11.7-11.8
ADDITION
Type
ADDITION
Details
Ethyl acetate (45 Kg) and heptane (34 Kg) were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
Phase separation
ADDITION
Type
ADDITION
Details
was assisted by the addition of NaCl (22 Kg) in water (60 L)
CUSTOM
Type
CUSTOM
Details
After separation the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with a solution of ethyl acetate (23 Kg) and heptane (17 Kg)
ADDITION
Type
ADDITION
Details
The combined organic layers were diluted with ethyl acetate (50 Kg)
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% KOH (2×35 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic product solution was concentrated to a volume of approximately 45 L
ADDITION
Type
ADDITION
Details
This was treated with 45% KOH (50 gm)
ADDITION
Type
ADDITION
Details
diluted with methanol (40 L)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution cooled to 43° C
ADDITION
Type
ADDITION
Details
Water (7 L) was added over 15 to 30 minutes
Duration
22.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 40 and 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled slowly with addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester seed crystals
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
began at 40° C
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled over several hours to 2° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with a solution of methanol (25 L) and water (6 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 40-45° C. overnight until the water content
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C=O)C)OC(N(C)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.